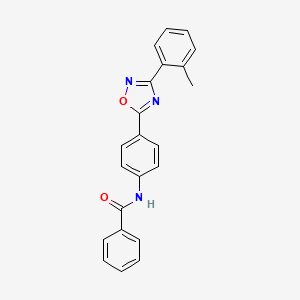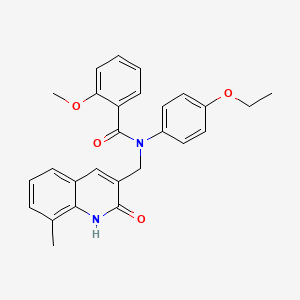
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used as a building block to other specialty chemicals .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely contain a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact structure would depend on the specific locations of the butyl, hydroxy, methyl, and pivalamide groups on this core.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the quinoline core and the various functional groups attached to it. Quinoline and its derivatives are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor .Mechanism of Action
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide binds to the BH3 domain of Bcl-2, which is responsible for its anti-apoptotic function. By binding to this domain, this compound disrupts the interaction between Bcl-2 and other pro-apoptotic proteins, leading to the activation of the apoptotic pathway and ultimately the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for Bcl-2 and to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to have minimal toxicity to normal cells and tissues. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer.
Advantages and Limitations for Lab Experiments
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide is a highly specific inhibitor of Bcl-2 and has shown promising results in preclinical studies. However, its efficacy in clinical trials is yet to be determined. One of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in clinical settings.
Future Directions
Further studies are needed to determine the efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in clinical trials and to optimize its dosing and delivery. In addition, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. The development of more potent and selective Bcl-2 inhibitors based on the structure of this compound is also an area of future research.
Synthesis Methods
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride, followed by the reaction with butylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been studied for its potential use in cancer treatment due to its ability to selectively target cancer cells while sparing normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting a specific protein called Bcl-2. This protein is overexpressed in many types of cancer and is responsible for the survival of cancer cells.
Safety and Hazards
Properties
IUPAC Name |
N-butyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-6-7-10-22(19(24)20(3,4)5)13-16-12-15-9-8-14(2)11-17(15)21-18(16)23/h8-9,11-12H,6-7,10,13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSVFHIPVCFPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
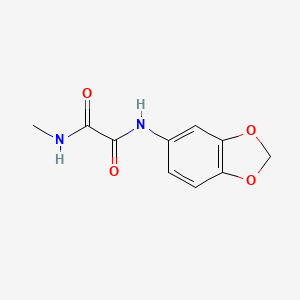

![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)
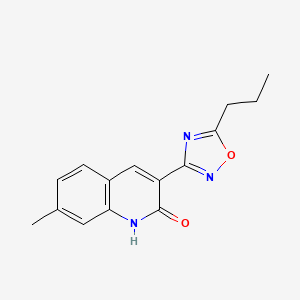


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)
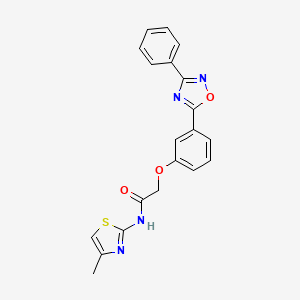

![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
